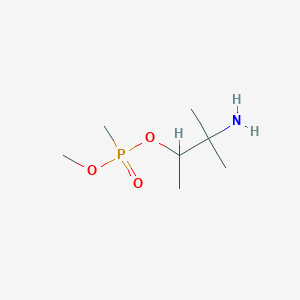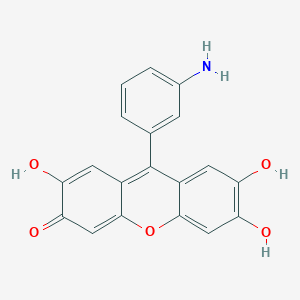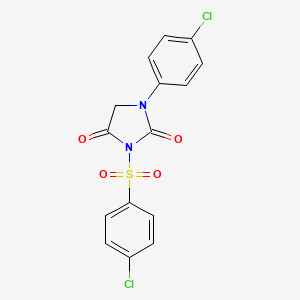![molecular formula C17H23Br B14263510 1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene CAS No. 138367-13-2](/img/structure/B14263510.png)
1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene is an organic compound that features a benzene ring substituted with an ethenyl group and a cyclohexyl group bearing a bromomethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene can be achieved through a multi-step process involving the following key steps:
Bromination of Cyclohexane: Cyclohexane is brominated using bromine (Br₂) in the presence of light or a radical initiator to form bromocyclohexane.
Formation of Bromomethylcyclohexane: Bromocyclohexane is further reacted with formaldehyde and hydrobromic acid to introduce the bromomethyl group, yielding 4-(Bromomethyl)cyclohexane.
Alkylation of Benzene: The bromomethylcyclohexane is then alkylated with benzene in the presence of a strong base such as sodium hydride (NaH) to form 1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}benzene.
Vinylation: Finally, the compound undergoes a vinylation reaction where an ethenyl group is introduced to the benzene ring using a palladium-catalyzed Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions (SN1 or SN2), where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the ethenyl group can yield ethyl-substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN₃).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include alcohols, aldehydes, or carboxylic acids.
Reduction: Products include ethyl-substituted benzene derivatives.
科学研究应用
1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying receptor-ligand interactions due to its structural features.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the ethenyl group can participate in addition reactions. The molecular targets and pathways involved would vary based on the context of its use, such as binding to specific receptors in biological systems or undergoing catalytic transformations in industrial processes.
相似化合物的比较
Similar Compounds
1-{2-[4-(Chloromethyl)cyclohexyl]ethyl}-2-ethenylbenzene: Similar structure but with a chloromethyl group instead of bromomethyl.
1-{2-[4-(Methyl)cyclohexyl]ethyl}-2-ethenylbenzene: Lacks the halogen substituent, affecting its reactivity.
1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}benzene: Lacks the ethenyl group, altering its chemical properties.
Uniqueness
1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene is unique due to the presence of both a bromomethyl group and an ethenyl group, which provide distinct reactive sites and potential for diverse chemical transformations. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
138367-13-2 |
|---|---|
分子式 |
C17H23Br |
分子量 |
307.3 g/mol |
IUPAC 名称 |
1-[2-[4-(bromomethyl)cyclohexyl]ethyl]-2-ethenylbenzene |
InChI |
InChI=1S/C17H23Br/c1-2-16-5-3-4-6-17(16)12-11-14-7-9-15(13-18)10-8-14/h2-6,14-15H,1,7-13H2 |
InChI 键 |
VRJYMIMAFVLPPO-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=CC=C1CCC2CCC(CC2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


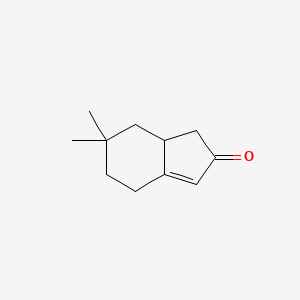
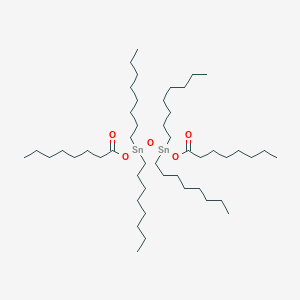
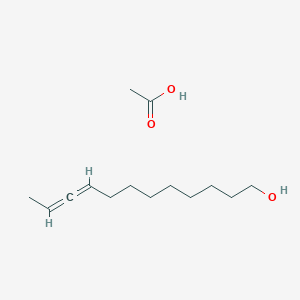

silane](/img/structure/B14263461.png)
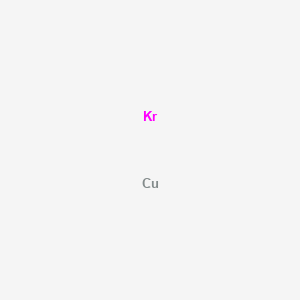

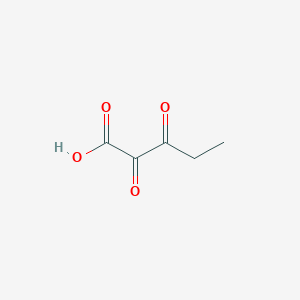
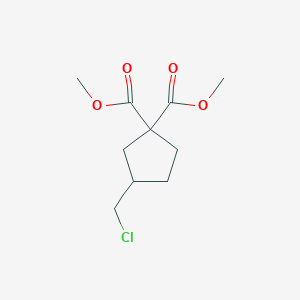
![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)

